molecular formula C15H14N2O3S B2393662 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide CAS No. 2034488-73-6

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2393662
CAS No.: 2034488-73-6
M. Wt: 302.35
InChI Key: YZJVBVACOQNPCR-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a (3+2) cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the thiophene and furan rings: These can be incorporated through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

    Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by using strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the nitro group in the isoxazole ring would produce an amino derivative.

Scientific Research Applications

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biology: It is investigated for its role in modulating biological pathways and its potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Other isoxazole derivatives include 3,5-dimethylisoxazole and 4-isoxazolecarboxamide.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and 2,5-dimethylthiophene share structural similarities.

    Furan Derivatives: Furan-2-carboxamide and 2,5-dimethylfuran are related compounds.

Uniqueness

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is unique due to the combination of its isoxazole, thiophene, and furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-8-11-5-6-12(19-11)13-4-3-7-21-13/h3-7H,8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJVBVACOQNPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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